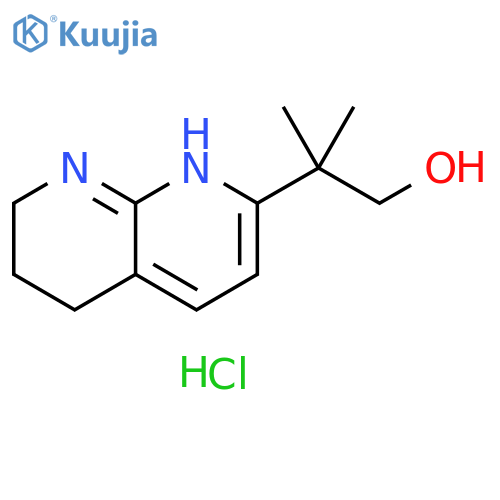Cas no 1416438-91-9 (2-METHYL-2-(5,6,7,8-TETRAHYDRO-1,8-NAPHTHYRIDIN-2-YL)PROPAN-1-OL HCL)

1416438-91-9 structure
商品名:2-METHYL-2-(5,6,7,8-TETRAHYDRO-1,8-NAPHTHYRIDIN-2-YL)PROPAN-1-OL HCL
CAS番号:1416438-91-9
MF:C12H19ClN2O
メガワット:242.745062112808
CID:5179823
2-METHYL-2-(5,6,7,8-TETRAHYDRO-1,8-NAPHTHYRIDIN-2-YL)PROPAN-1-OL HCL 化学的及び物理的性質
名前と識別子
-
- 2-METHYL-2-(5,6,7,8-TETRAHYDRO-1,8-NAPHTHYRIDIN-2-YL)PROPAN-1-OL HCL
-
- インチ: 1S/C12H18N2O.ClH/c1-12(2,8-15)10-6-5-9-4-3-7-13-11(9)14-10;/h5-6,15H,3-4,7-8H2,1-2H3,(H,13,14);1H
- InChIKey: HDHRDOJIVUGTQT-UHFFFAOYSA-N
- ほほえんだ: C(C1=CC=C2CCCN=C2N1)(C)(C)CO.Cl
2-METHYL-2-(5,6,7,8-TETRAHYDRO-1,8-NAPHTHYRIDIN-2-YL)PROPAN-1-OL HCL 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM231233-1g |
2-Methyl-2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propan-1-ol hydrochloride |
1416438-91-9 | 97% | 1g |
$*** | 2023-03-30 |
2-METHYL-2-(5,6,7,8-TETRAHYDRO-1,8-NAPHTHYRIDIN-2-YL)PROPAN-1-OL HCL 関連文献
-
Fumihiko Ohno,Takayuki Kawashima,Renji Okazaki Chem. Commun., 2001, 463-464
-
Riadh Hanachi,Mohammed A. M. Alkhalifah,Faisal Alresheedi,Bahoueddine Tangour,Majdi Hochlaf New J. Chem., 2021,45, 17796-17807
-
Zhenyuan Ji,Guoxing Zhu,Chaojun Chen,Kangmin Chen,Ren Bu,Limin Yang CrystEngComm, 2015,17, 2517-2522
-
Sarah A. Barnett,Alexander J. Blake,Neil R. Champness,Claire Wilson Chem. Commun., 2002, 1640-1641
1416438-91-9 (2-METHYL-2-(5,6,7,8-TETRAHYDRO-1,8-NAPHTHYRIDIN-2-YL)PROPAN-1-OL HCL) 関連製品
- 1396872-59-5(4-({1-(2-cyclopentylacetyl)piperidin-4-ylmethoxy}methyl)benzonitrile)
- 2244088-11-5(INDEX NAME NOT YET ASSIGNED)
- 2141326-51-2(4-(2,4-dimethyl-1H-imidazol-1-yl)thiophene-2-carbaldehyde)
- 131271-19-7((4-chloro-3-methylphenyl)methanol)
- 2227982-18-3(rac-2-(1R,3S)-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidocyclopentylacetic acid)
- 1804359-84-9(4-(Chloromethyl)-6-hydroxy-3-(trifluoromethoxy)pyridine-2-acetonitrile)
- 1361651-17-3(3-Chloro-4-(2,6-dichlorophenyl)-2-hydroxypyridine)
- 1849249-48-4(5-Thiazoleethanamine, β-methoxy-2-methyl-)
- 1019552-09-0(2-chloro-N-[(pyridin-4-yl)methyl]aniline)
- 2755719-10-7(5-(3-Chloro-4-(trifluoromethoxy)phenyl)thiazol-2-amine)
推奨される供給者
Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
